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Compound of Interest

Compound Name:
4-(6-Methylpiperidin-3-

yl)morpholine

Cat. No.: B13200771

Get Quote

Executive Summary
Target Molecule: 4-(6-Methylpiperidin-3-yl)morpholine Formula: C₁₀H₂₀N₂O MW: 184.28

g/mol CAS: (Generic/Scaffold) - Specific stereoisomers often proprietary.[1]

This guide details the synthesis of 4-(6-Methylpiperidin-3-yl)morpholine, a privileged

pharmacophore found in various kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands. The

molecule features a piperidine core substituted at the C3 position with a morpholine ring and at

the C6 position with a methyl group.

The presence of two chiral centers (C3 and C6) on the piperidine ring introduces

stereochemical complexity, yielding cis (3R,6S / 3S,6R) and trans (3R,6R / 3S,6S)

diastereomers.[2] This guide prioritizes Route 1 (Heteroaromatic Reduction) for scalability and

cost-efficiency, while Route 2 (Reductive Amination) is presented for applications requiring

precise late-stage stereocontrol.

Retrosynthetic Analysis
The strategic disconnection focuses on the C3–N bond or the saturation of the piperidine core.
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Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route 1: Heteroaromatic Reduction (Scalable)
This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of 5-

bromo-2-methylpyridine. It typically favors the cis-diastereomer (kinetic product) during the

hydrogenation step.

Step 1: Buchwald-Hartwig Coupling
Objective: Couple morpholine to the pyridine ring.

Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (1-2 mol%),

BINAP or Xantphos (2-4 mol%), NaOtBu (1.5 eq).[2]

Solvent: Toluene or 1,4-Dioxane.[2]

Conditions: 100°C, 12–16 h, Inert Atmosphere (N₂/Ar).[2]

Protocol:

Charge a reaction vessel with 5-bromo-2-methylpyridine, NaOtBu, and the phosphine ligand.
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Purge with nitrogen for 15 minutes.

Add the solvent, morpholine, and finally the Pd catalyst.[2]

Heat to reflux (100–110°C) with vigorous stirring.

Monitor by TLC/LCMS for consumption of the bromide.

Workup: Cool to RT, filter through Celite to remove Pd residues, concentrate, and purify via

flash chromatography (EtOAc/Hexanes).

Yield: Typically 80–90%.

Step 2: Catalytic Hydrogenation
Objective: Reduce the pyridine ring to the piperidine core.

Reagents: 4-(6-Methylpyridin-3-yl)morpholine, H₂ (gas), Catalyst.

Catalyst Choice:

PtO₂ (Adams' Catalyst): High activity, often favors cis isomer.

Rh/C (5%): Effective for difficult pyridines, minimizes ring opening.

Solvent: Acetic Acid (AcOH) or MeOH/HCl (Acidic media is critical to protonate the pyridine,

facilitating reduction).

Conditions: 50–60°C, 50–100 psi (3–7 bar) H₂.

Protocol:

Dissolve the pyridine intermediate in Glacial Acetic Acid (0.5 M concentration).

Add PtO₂ (5–10 wt% loading).

Pressurize hydrogenation vessel to 60 psi H₂ and heat to 50°C.

Stir for 12–24 h.
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Workup: Filter catalyst carefully (pyrophoric!). Concentrate the filtrate to remove AcOH.

Free Base Liberation: Dissolve residue in water, basify with NaOH to pH >12, and extract

with DCM.[2]

Yield: 85–95%.

Route 2: Reductive Amination (Stereo-Controlled)
This route is ideal if the piperidone core is already available or if specific trans stereochemistry

is required (via thermodynamic equilibration of the intermediate imine).

Step 1: Reductive Amination
Objective: Install the morpholine ring onto the ketone.

Reagents: 1-Boc-6-methylpiperidin-3-one (1.0 eq), Morpholine (1.1 eq), NaBH(OAc)₃ (1.5

eq) or NaCNBH₃.

Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Additives: Acetic Acid (1.0 eq) to catalyze imine formation.

Protocol:

Dissolve 1-Boc-6-methylpiperidin-3-one and morpholine in DCE.

Add Acetic Acid and stir for 1–2 hours at RT to form the iminium species.

Cool to 0°C and add NaBH(OAc)₃ portion-wise.

Allow to warm to RT and stir overnight.

Workup: Quench with sat. NaHCO₃, extract with DCM.

Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield

the final amine.[3]
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Stereochemical Analysis & Separation
The relative stereochemistry between the C6-methyl and C3-morpholine is the critical quality

attribute.

Parameter Cis-Isomer (3R,6S) Trans-Isomer (3R,6R)

Formation
Major product of catalytic

hydrogenation (Kinetic).

Major product of

thermodynamic equilibration

(e.g., Na/EtOH reduction).[2]

Conformation
One substituent axial, one

equatorial (less stable).[2]

Both substituents equatorial

(diequatorial, more stable).

NMR Signal

C3-H appears as a broad

multiplet or narrow triplet (

Hz).

C3-H appears as a triplet of

triplets with large axial-axial

coupling (

Hz).

Separation Strategy: If a mixture is obtained, the isomers are best separated before Boc-

deprotection (in Route 2) or as the free base (Route 1) using:

Flash Chromatography: Silica gel (DCM/MeOH/NH₃). The cis isomer is typically more polar

due to the axial substituent exposing the lone pair/dipole differently.

Salt Crystallization: Formation of the oxalate or fumarate salt often selectively crystallizes

one diastereomer.

Analytical Data Summary
Expected ¹H NMR (Free Base, CDCl₃, 400 MHz):

δ 3.70 (t, 4H): Morpholine O-CH₂.[2]

δ 2.80–3.10 (m, 3H): Piperidine C2-H and C6-H.

δ 2.50 (t, 4H): Morpholine N-CH₂.[2]
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δ 2.20–2.40 (m, 1H): Piperidine C3-H (Diagnostic for stereochem).

δ 1.05 (d, 3H): Methyl group doublet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as
Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

4. ethz.ch [ethz.ch]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Technical Synthesis Guide: 4-(6-Methylpiperidin-3-
yl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13200771/docs#technical-synthesis-guide-4-6-
methylpiperidin-3-yl-morpholine]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/bode-group-dam/documents/open-source-lecture-notes/asymmetric-hydrogenation-2015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.200460429
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo960057x
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2011%2Fsc%2Fc0sc00331j
https://www.researchgate.net/publication/355724157_Asymmetric_Hydrogenation_for_the_Synthesis_of_2-Substituted_Chiral_Morpholines
https://pdfs.semanticscholar.org/dfe9/98cfc8f66d33f483bdf4ca9310f57ddf7ca3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Far50025a001
https://www.benchchem.com/product/b13200771?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/355724157_Asymmetric_Hydrogenation_for_the_Synthesis_of_2-Substituted_Chiral_Morpholines
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819089/
https://pdf.benchchem.com/15090/Application_Notes_and_Protocols_4_Oxan_3_yl_piperidine_as_a_Bioisostere_for_Morpholine.pdf
https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/bode-group-dam/documents/open-source-lecture-notes/asymmetric-hydrogenation-2015.pdf
https://pdfs.semanticscholar.org/dfe9/98cfc8f66d33f483bdf4ca9310f57ddf7ca3.pdf
https://www.benchchem.com/product/b13200771/docs#technical-synthesis-guide-4-6-methylpiperidin-3-yl-morpholine
https://www.benchchem.com/product/b13200771/docs#technical-synthesis-guide-4-6-methylpiperidin-3-yl-morpholine
https://www.benchchem.com/product/b13200771/docs#technical-synthesis-guide-4-6-methylpiperidin-3-yl-morpholine
https://www.benchchem.com/product/b13200771/docs#technical-synthesis-guide-4-6-methylpiperidin-3-yl-morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13200771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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